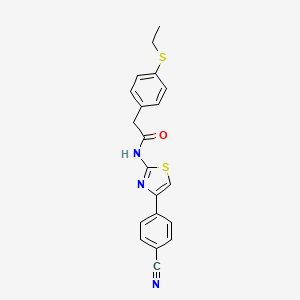

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a thiazole-based acetamide derivative featuring a 4-cyanophenyl substituent at the 4-position of the thiazole ring and a 4-(ethylthio)phenyl group attached to the acetamide moiety. This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in enzyme inhibition or antiproliferative activity, though specific biological data for this molecule remain unreported in the provided evidence.

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS2/c1-2-25-17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-26-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISCDXLXQYUGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cyanophenyl and ethylthio groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyanophenyl group can be reduced to form amines.

Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has demonstrated notable antimicrobial activity against various pathogens. Research indicates that compounds with thiazole rings often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) | Standard Drug (MIC μg/mL) |

|---|---|---|

| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |

| Escherichia coli | 40.0 | 50.0 (Streptomycin) |

| Aspergillus niger | 25.0 | 30.0 (Fluconazole) |

These findings suggest that derivatives of this compound could be developed into effective antimicrobial agents, particularly against resistant strains of bacteria.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Thiazole derivatives are known for their ability to interact with various biological targets involved in cancer progression. Studies have shown that this compound can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the compound's effects on several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values comparable to established chemotherapeutic agents.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly for the development of more complex heterocyclic compounds. Its unique structural features allow for various modifications that can enhance biological activity or alter pharmacokinetic properties.

Drug Development Potential

The compound's structural characteristics make it a candidate for further drug development, especially in creating targeted therapies for diseases where traditional treatments have failed. Its derivatives have shown promise in inhibiting specific enzymes and receptors related to cancer and inflammation.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring and cyanophenyl group can interact with enzymes or receptors, modulating their activity. The ethylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Thiazol-2-yl Acetamide Derivatives

Key Observations :

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 306.37 g/mol. The structure features a thiazole moiety, which is known for contributing to various biological activities, including antimicrobial and anticancer effects. The presence of both a cyanophenyl and an ethylthio group enhances its lipophilicity, potentially improving cell membrane permeability.

Biological Activity Overview

1. Antimicrobial Activity:

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated varying effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The activity is often influenced by the substituents on the phenyl rings, where electron-withdrawing groups may enhance antibacterial efficacy due to increased lipophilicity, allowing for better membrane penetration .

2. Anticancer Activity:

Thiazole-containing compounds have been investigated for their anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies have revealed that certain thiazole derivatives exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines, suggesting strong potential as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Potential activity against Candida | |

| Anticancer | IC50 values lower than doxorubicin |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, various thiazole derivatives were synthesized and tested for their antimicrobial activity. This compound was among the compounds evaluated, showing significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the presence of the cyanophenyl group contributed to enhanced potency due to increased hydrophobic interactions with bacterial membranes .

Case Study 2: Anticancer Activity Evaluation

A series of thiazole derivatives were synthesized and tested for their anticancer properties against several cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The compound demonstrated promising cytotoxicity with an IC50 value significantly lower than that of standard treatments. Molecular docking studies suggested that the compound interacts effectively with key proteins involved in cancer cell survival pathways, indicating its potential as a therapeutic agent .

Research Findings

Recent studies have highlighted the significance of substituent effects on the biological activity of thiazole derivatives:

- Substituent Influence: The position and nature of substituents on the phenyl rings greatly affect antimicrobial and anticancer activities. Electron-donating groups enhance activity by stabilizing interaction with target proteins or membranes.

- Mechanism Insights: Investigations into the mechanisms of action have revealed that these compounds may induce apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 family proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.